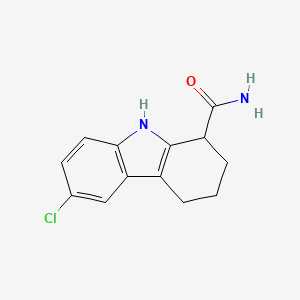
Selisistat
Vue d'ensemble
Description
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, also known as EX527 CPD or selisistat, belongs to the class of organic compounds known as carbazoles . Carbazoles are compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring .
Molecular Structure Analysis
The empirical formula of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide is C13H13ClN2O . It has a molecular weight of 248.71 . It is a member of the class of carbazoles that is 2,3,4,9-tetrahydro-1H-carbazole which is substituted at position 1 by an aminocarbohyl group and at position 6 by a chlorine .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide include an empirical formula of C13H13ClN2O and a molecular weight of 248.71 .Applications De Recherche Scientifique
Selisistat : Analyse complète des applications de la recherche scientifique
Inhibition de SIRT1 : This compound est un inhibiteur sélectif de SIRT1, un membre de la famille des sirtuines qui jouent un rôle crucial dans la régulation cellulaire. En inhibant SIRT1, this compound n'affecte pas les autres membres de la famille des sirtuines ou la désacétylase des histones (HDAC), ce qui en fait une approche ciblée pour les maladies où SIRT1 joue un rôle pathogène .
Thérapeutique contre le cancer : Des recherches ont montré que this compound peut inhiber efficacement l'activité des sirtuines dans diverses lignées de cellules cancéreuses. Cette inhibition peut potentiellement perturber la prolifération et la survie des cellules cancéreuses, positionnant this compound comme un candidat pour le développement de thérapies contre le cancer .
Traitement de la maladie de Huntington : This compound a atteint les essais cliniques pour le traitement de la maladie de Huntington (MH), une maladie neurodégénérative génétique. En inhibant SIRT1, this compound vise à restaurer la dysrégulation transcriptionnelle observée dans la MH, offrant une approche thérapeutique potentiellement modificatrice de la maladie .
Gestion de l'endométriose : Le composé a également été étudié dans des essais cliniques pour l'endométriose, une maladie douloureuse impliquant une croissance de tissus en dehors de l'utérus. Le mécanisme d'action de this compound peut ouvrir de nouvelles voies pour gérer la progression et les symptômes de la maladie .
Développement de biomarqueurs pharmacodynamiques : Dans les études cliniques, this compound a été utilisé pour développer des biomarqueurs pharmacodynamiques pour la maladie de Huntington. Ces biomarqueurs sont cruciaux pour comprendre les effets du médicament et optimiser son efficacité thérapeutique .
Repositionnement des médicaments : This compound est exploré pour des opportunités de repositionnement des médicaments, où les médicaments existants sont évalués pour de nouvelles utilisations thérapeutiques. Ses propriétés d'inhibition sélective en font un candidat prometteur pour diverses autres conditions pathologiques au-delà de ses essais cliniques actuels .
Chaque section ci-dessus fournit un aperçu des applications uniques de this compound dans la recherche scientifique, soulignant son potentiel dans différents domaines de la médecine et du développement de thérapies.
Pour des informations plus détaillées sur chaque application, des recherches et des lectures supplémentaires à travers des publications scientifiques seraient bénéfiques.
DrugBank Online - this compound Uses Identification of this compound Derivatives as SIRT1-3 Inhibitors Targeting Sirtuin 1 for therapeutic potential An exploratory double-blind, randomized clinical trial with this compound
Mécanisme D'action
Target of Action
Selisistat primarily targets the NAD-dependent protein deacetylase sirtuin-1 (SIRT1) . SIRT1 is a member of the sirtuin family of proteins, which are involved in various biological processes such as cell survival, senescence, proliferation, apoptosis, DNA repair, and cell metabolism .
Mode of Action
This compound acts as a selective inhibitor of SIRT1 . By inhibiting SIRT1, this compound enhances p53 acetylation in response to DNA damaging agents . This modulation of p53, a crucial protein in cell cycle regulation and apoptosis, is a key aspect of this compound’s mode of action.
Biochemical Pathways
The inhibition of SIRT1 by this compound impacts several biochemical pathways. SIRT1 is known to deacetylate many protein substrates, including histones and transcription factors, thereby controlling many physiological and pathological processes . By inhibiting SIRT1, this compound can influence these processes, potentially affecting the progression of diseases such as neurodegenerative disorders .
Pharmacokinetics
It is known that this compound is rapidly absorbed, and systemic exposure increases in proportion to dose in the 5–300 mg range . Steady-state plasma concentrations are achieved within 4 days of repeated dosing .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of SIRT1. This can lead to enhanced p53 acetylation, which may promote cell cycle arrest and inhibit clonogenicity . In addition, this compound has shown neuroprotective activity in both mitotic and postmitotic mammalian cellular models of Huntington’s disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the multi-directionality of SIRT1 encourages scientists to undertake research aimed at understanding the mechanisms of their action and the influence that SIRT1 has on the organism . Furthermore, new substances are constantly being sought that can modulate the action of SIRT1 .
Orientations Futures
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide has been granted orphan designation for the treatment of Huntington’s disease . The sponsor has provided sufficient information to show that it might be of significant benefit for patients with Huntington’s disease because it works in a different way to existing treatments and because early studies in experimental models indicate that it might improve the treatment of patients with this condition . These assumptions will need to be confirmed at the time of marketing authorization .
Propriétés
IUPAC Name |
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(15)17)12(8)16-11/h4-6,9,16H,1-3H2,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZYTVDVLBBXDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10964442 | |
| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49843-98-3 | |
| Record name | EX 527 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49843-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Selisistat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049843983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selisistat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13978 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SELISISTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L19ECD5014 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



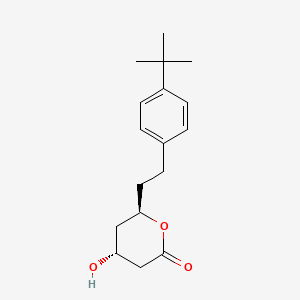

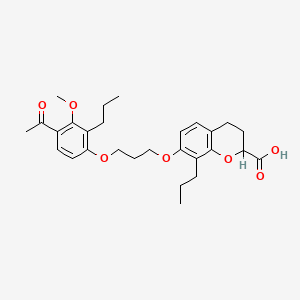
![ethyl (2R)-2-[[(2S)-4-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]amino]propanoate](/img/structure/B1680868.png)
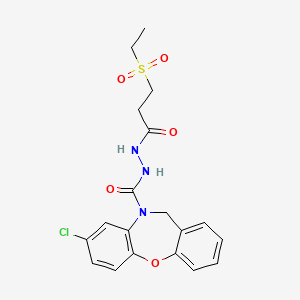

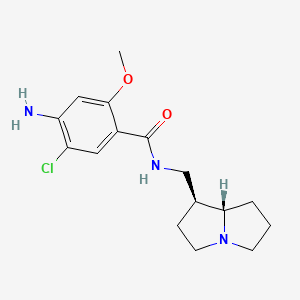

![(3R)-3-amino-3-[(2S)-2-[[(2S)-2-[[(3S)-3-cyclohexylbutanoyl]amino]-3-methylbutanoyl]-[(2S,3R)-3-hydroxy-2-(propylamino)butanoyl]carbamoyl]pyrrolidine-1-carbonyl]-4-oxo-4-piperidin-1-ylbutanoic acid](/img/structure/B1680879.png)
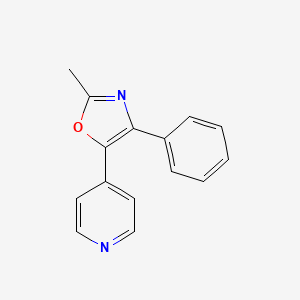
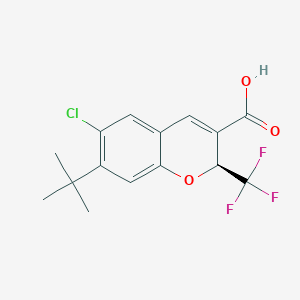
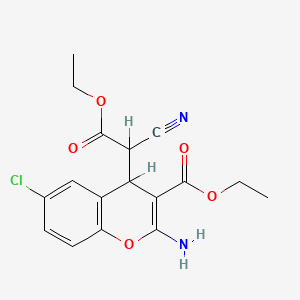
![(8R,9S,10R,13S,14S,17R)-13-methylspiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B1680883.png)
